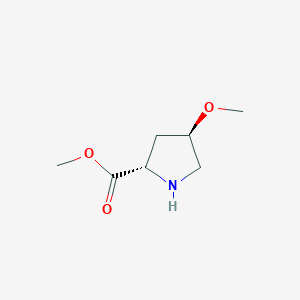

(2S,4R)-Methyl 4-methoxypyrrolidine-2-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

(2S,4R)-Methyl 4-methoxypyrrolidine-2-carboxylate is a chemical compound with the molecular formula C7H13NO3 It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,4R)-Methyl 4-methoxypyrrolidine-2-carboxylate typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as (S)-proline and methanol.

Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as sodium hydroxide or potassium carbonate to facilitate the esterification process.

Purification: The product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency and cost-effectiveness, ensuring the consistent production of high-quality material.

Chemical Reactions Analysis

Types of Reactions

(2S,4R)-Methyl 4-methoxypyrrolidine-2-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ester group into an alcohol or other reduced forms.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles such as amines or thiols can be used to replace the methoxy group under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Pharmaceutical Applications

Key Role in Drug Synthesis:

(2S,4R)-Methyl 4-methoxypyrrolidine-2-carboxylate serves as a crucial intermediate in the synthesis of various biologically active compounds. Its chirality is essential for the development of selective drug candidates.

- Antiviral Agents: It has been utilized in synthesizing protease inhibitors effective against viruses such as HIV and coronaviruses. For instance, derivatives of this compound have shown promise in inhibiting the SARS-CoV-2 3C-like protease, which is critical for viral replication .

- Proline Derivatives: The compound's structure is similar to proline, making it valuable in synthesizing proline-based pharmaceuticals. These compounds can modulate biological pathways effectively .

Agrochemical Applications

Chiral Auxiliary in Synthesis:

In the agrochemical industry, this compound is employed as a chiral auxiliary. It aids in the synthesis of various agrochemicals, enhancing selectivity and efficiency in producing insecticides and herbicides.

- Improved Selectivity: The use of this compound allows for more targeted actions of agrochemicals, minimizing environmental impact and improving efficacy .

Materials Science

Advanced Material Synthesis:

This compound is also significant in materials science, where it functions as a precursor for creating advanced materials such as chiral polymers and dendrimers.

- Chirality Impartation: By incorporating this compound into polymer matrices, researchers can create materials with unique properties suitable for various applications including drug delivery systems and liquid crystals .

Case Study 1: Antiviral Research

A study demonstrated that derivatives of this compound effectively inhibited the replication of SARS-CoV-2 in cell cultures. The research highlighted the compound's potential as a lead structure for developing broad-spectrum antiviral agents .

Case Study 2: Chiral Auxiliary in Agrochemicals

Research conducted on the synthesis of a new insecticide using this compound as a chiral auxiliary showed significant improvements in selectivity and efficiency compared to traditional methods. This study emphasized the compound's role in reducing environmental toxicity while maintaining high efficacy .

Mechanism of Action

The mechanism of action of (2S,4R)-Methyl 4-methoxypyrrolidine-2-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that regulate cellular functions, leading to its observed biological activity.

Comparison with Similar Compounds

Similar Compounds

- (2S,4R)-Methyl 4-hydroxypyrrolidine-2-carboxylate

- (2S,4R)-Methyl 4-ethoxypyrrolidine-2-carboxylate

- (2S,4R)-Methyl 4-aminopyrrolidine-2-carboxylate

Uniqueness

(2S,4R)-Methyl 4-methoxypyrrolidine-2-carboxylate is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. Its methoxy group, in particular, influences its reactivity and interactions with molecular targets, setting it apart from similar compounds with different substituents.

Biological Activity

Overview

(2S,4R)-Methyl 4-methoxypyrrolidine-2-carboxylate is a chiral compound belonging to the pyrrolidine family, characterized by its specific stereochemistry and functional groups. This compound has garnered attention for its potential biological activities, which include antioxidant properties, neuroprotective effects, and possible applications in drug development. Understanding its biological activity is crucial for leveraging its potential in medicinal chemistry and related fields.

Antioxidant Properties

Research indicates that this compound exhibits significant antioxidant activity. Antioxidants are critical in neutralizing free radicals, thereby reducing oxidative stress in biological systems. This property is particularly valuable in preventing cellular damage linked to various diseases, including cancer and neurodegenerative disorders.

Neuroprotective Effects

Some studies suggest that derivatives of pyrrolidine compounds may possess neuroprotective effects. While specific data on this compound is limited, its structural similarities to other neuroprotective agents indicate potential in protecting neuronal cells from damage due to oxidative stress or inflammation.

Anticoagulant Activity

Preliminary findings suggest that this compound may influence the coagulation cascade by interacting with proteins involved in blood clotting. This could have implications for developing anticoagulant therapies.

The mechanism of action for this compound involves its interaction with specific molecular targets such as enzymes and receptors. These interactions can modulate various biological pathways, leading to the observed effects on cellular function and health .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| Pyrrolidine | Basic structure without substituents | Simple structure; lacks functional groups |

| (2S,4S)-Methyl 4-hydroxypyrrolidine-2-carboxylate | Similar chirality but different stereochemistry | Different biological activity due to stereoisomerism |

| 4-Hydroxypyrrolidine | Contains only hydroxyl and amine groups | Less complex; fewer interactions |

The unique stereochemistry and functional groups of this compound enhance its biological activity compared to structurally similar compounds.

Research Findings and Case Studies

Properties

Molecular Formula |

C7H13NO3 |

|---|---|

Molecular Weight |

159.18 g/mol |

IUPAC Name |

methyl (2S,4R)-4-methoxypyrrolidine-2-carboxylate |

InChI |

InChI=1S/C7H13NO3/c1-10-5-3-6(8-4-5)7(9)11-2/h5-6,8H,3-4H2,1-2H3/t5-,6+/m1/s1 |

InChI Key |

XEDZRASYGGJQCQ-RITPCOANSA-N |

Isomeric SMILES |

CO[C@@H]1C[C@H](NC1)C(=O)OC |

Canonical SMILES |

COC1CC(NC1)C(=O)OC |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.